2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-11-4-2-10(3-5-11)14(18)8-9-1-6-12(16)13(17)7-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCJXDXDWCFLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-difluorobenzoyl chloride with 4-fluoroacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the efficacy and safety profiles of drugs, particularly in the development of anti-inflammatory and analgesic medications.
- Case Study : Research indicates that derivatives of this compound exhibit enhanced activity against inflammatory pathways, suggesting potential for new therapeutic agents in pain management.
Material Science
Advanced Materials
2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone is utilized in formulating advanced materials due to its unique chemical properties. It contributes to the development of polymers and coatings with improved thermal stability and chemical resistance.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
- Application Example : In coatings, this compound has been shown to improve durability and resistance to environmental degradation.
Biochemical Assays
Enzyme Activity Studies
The compound is employed in biochemical assays to investigate enzyme activity and inhibition. Its ability to interact with various biological targets makes it valuable for understanding metabolic pathways.
- Research Insight : Studies have demonstrated that this compound can inhibit specific enzymes involved in disease processes, providing insights into potential therapeutic targets.
Antioxidant Research
The antioxidant properties of this compound make it valuable in studies aimed at reducing oxidative stress within biological systems. This aspect is crucial for developing treatments for chronic diseases associated with oxidative damage.
- Case Study : Investigations into its antioxidant capacity revealed promising results in mitigating oxidative stress markers in cellular models.
Summary
The applications of this compound span across pharmaceutical development, material science, and biochemical research. Its unique properties facilitate advancements in drug synthesis, the formulation of high-performance materials, and insights into biological mechanisms through enzyme studies. Continued research into this compound is likely to yield further applications and enhance its utility in scientific investigations.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Fluorinated diarylethanones exhibit distinct physicochemical properties based on substitution patterns. Key structural analogs and their differences are summarized below:
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone | - | 3,4-diF-C₆H₃; 4-F-C₆H₄ | C₁₄H₉F₃O | 262.22 (calculated) |
| 1-(3,4-Difluorophenyl)ethanone | 369-33-5 | 3,4-diF-C₆H₃ | C₈H₆F₂O | 156.13 |
| 1-(4-Fluorophenyl)ethanone | 403-42-9 | 4-F-C₆H₄ | C₈H₇FO | 138.14 |
| 2-Bromo-4'-fluoroacetophenone | 403-29-2 | 4-F-C₆H₄; Br at α-position | C₈H₆BrFO | 217.04 |
Key Observations :
- The target compound’s dual fluorinated rings increase its molecular weight and polarity compared to mono-fluorinated analogs like 1-(4-fluorophenyl)ethanone .
Biological Activity
2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone, also known by its CAS number 1507249-35-5, is a synthetic compound with potential biological activities. Its structure features two fluorinated phenyl groups, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its antifungal, anticancer, and enzyme inhibition properties based on diverse research findings.
- Molecular Formula : C14H9F3O
- Molecular Weight : 250.22 g/mol
- IUPAC Name : 2-(3,4-difluorophenyl)-1-(4-fluorophenyl)ethan-1-one
- Purity : 95% .
Antifungal Activity
Recent studies have highlighted the antifungal properties of various derivatives related to this compound. Notably, compounds with similar structures have shown significant activity against Candida albicans, a common fungal pathogen.
Key Findings:
- The minimal inhibitory concentration (MIC) values of related compounds indicate that halogen substitutions significantly affect antifungal activity.
- For example, a compound with a similar structure demonstrated an MIC of 0.020 µg/mL against C. albicans .
- The presence of fluorine atoms in the phenyl rings appears to enhance the antifungal efficacy compared to other substitutions.
| Compound Structure | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | TBD | TBD |
| 4-trifluoromethyl derivative | 0.020 | High |
| 4-fluorinated derivative | 0.210 | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that compounds with fluorinated phenyl groups can exhibit significant cytotoxicity against human breast cancer cells.
Case Studies:
- In one study, derivatives were tested for their ability to inhibit PARP1 activity in MCF-7 breast cancer cells, showing promising results with IC50 values comparable to established chemotherapeutics .
- The compound's structure may contribute to its interaction with cellular targets involved in apoptosis and cell proliferation.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 |
| Olaparib | 57.3 | MCF-7 |
Enzyme Inhibition Studies
The potential of this compound to inhibit cytochrome P450 enzymes has also been investigated. These enzymes are crucial for drug metabolism and steroid biosynthesis.
Research Insights:
Q & A
Q. What are the recommended synthetic routes for 2-(3,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone, and how can reaction conditions be optimized?
The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (e.g., 270°C for analogous reactions), pH adjustments (optimal pH 4–6), and solvent selection (e.g., benzene for extraction) . Post-synthesis purification often involves column chromatography (SiO₂, hexane/ethyl acetate 9:1) or reduced-pressure rectification .
Q. How is the structural identity of this compound confirmed in academic research?
X-ray crystallography provides definitive structural confirmation, with parameters such as monoclinic crystal systems (space group P2₁/c) and unit cell dimensions (e.g., a = 8.164 Å, b = 5.912 Å, c = 24.946 Å) . Complementary techniques include ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and mass spectrometry (molecular weight ~246.23 g/mol) .
Q. What analytical methods are used to assess purity and stability?
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under inert gas (N₂/Ar) at 2–8°C are recommended to prevent degradation, particularly for halogenated ketones prone to hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of fluorinated ethanones?
Discrepancies in enzyme inhibition data (e.g., IC₅₀ variability) may arise from assay conditions (pH, temperature) or structural analogs. Dose-response studies with standardized protocols (e.g., fixed pH 7.4, 37°C) and molecular docking simulations (using InChI keys for 3D structure alignment) can clarify mechanisms .
Q. What strategies improve the yield of multi-step syntheses involving fluorinated intermediates?
Protecting-group chemistry (e.g., silylation of hydroxyl groups) minimizes side reactions. For example, intermediates like 2-chloro-1-(3,4-difluorophenyl)ethanone require strict anhydrous conditions to avoid hydrolysis . Flow chemistry may enhance scalability by maintaining precise temperature/pH control .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
The electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. Computational studies (e.g., DFT calculations ) using PubChem-derived InChI keys (e.g., VXKALBDSXCHRGY-UHFFFAOYSA-N) predict charge distribution and reactive sites .
Q. What role does this compound play in designing kinase inhibitors or antimicrobial agents?
Fluorinated ethanones act as pharmacophore precursors due to their ability to modulate lipophilicity and binding affinity. For example, analogs like 1-(2,4-difluorophenyl)-2-(1H-triazol-1-yl)ethanone show activity against fungal targets (e.g., CYP51 inhibition) . Structure-activity relationship (SAR) studies using halogen-substituted derivatives are critical .
Methodological Considerations
- Contradiction Management : Compare synthetic yields and spectral data across studies (e.g., CAS Common Chemistry vs. PubChem) to identify protocol-dependent variability .
- Safety Protocols : Use lachrymator-resistant PPE when handling chlorinated intermediates (e.g., 2-chloro derivatives), and store compounds under inert gas to prevent oxidation .
- Data Reproducibility : Reference DSSTox Substance IDs (e.g., DTXSID40672866) for authoritative physicochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
